1H-Purine, 6-(2-propynylthio)-

Anticancer Structure-Activity Relationship Propynylthiopurine

1H-Purine, 6-(2-propynylthio)- (CAS 79515-86-9) is a 6-substituted thiopurine derivative with the molecular formula C₈H₆N₄S and a molecular weight of 190.22 g/mol. The compound features a propynylthio (-SCH₂C≡CH) moiety at the purine 6-position, as confirmed by ¹H NMR spectroscopy.

Molecular Formula C8H6N4S
Molecular Weight 190.23 g/mol
CAS No. 79515-86-9
Cat. No. B15212536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine, 6-(2-propynylthio)-
CAS79515-86-9
Molecular FormulaC8H6N4S
Molecular Weight190.23 g/mol
Structural Identifiers
SMILESC#CCSC1=NC=NC2=C1NC=N2
InChIInChI=1S/C8H6N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h1,4-5H,3H2,(H,9,10,11,12)
InChIKeyXUTFGQCVGBZCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purine, 6-(2-propynylthio)- (CAS 79515-86-9): Core Characteristics and Procurement-Relevant Profile


1H-Purine, 6-(2-propynylthio)- (CAS 79515-86-9) is a 6-substituted thiopurine derivative with the molecular formula C₈H₆N₄S and a molecular weight of 190.22 g/mol. The compound features a propynylthio (-SCH₂C≡CH) moiety at the purine 6-position, as confirmed by ¹H NMR spectroscopy [1]. This alkyne-bearing thioether distinguishes it from conventional thiopurines such as 6-mercaptopurine and azathioprine by introducing a terminal alkyne handle amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Mannich-type derivatizations [2]. The compound has been investigated as a purine nucleoside phosphorylase (PNP) inhibitor and as a precursor for multisubstituted purines with anticancer activity [2][3].

Why 1H-Purine, 6-(2-propynylthio)- Cannot Be Replaced by Generic 6-Thiopurines or 6-Alkylthiopurines


Generic 6-thiopurines (e.g., 6-mercaptopurine, 6-thioguanine) and 6-alkylthio analogs (e.g., 6-methylthiopurine) lack the terminal alkyne functionality that is critical for the divergent synthesis of multisubstituted purine libraries [1]. The propynylthio group in CAS 79515-86-9 serves as both a pharmacophoric element and a synthetic linchpin: it enables Mannich-type aminomethylation to generate aminobutynylthio derivatives, a transformation not accessible with saturated or aryl thioethers [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that the number and position of alkyne-containing thioether groups on the purine scaffold directly and quantitatively control anticancer potency—meaning that substituting a mono-propynylthio compound with a di-propynylthio analog, or a non-alkyne thioether, produces a functionally distinct biological profile [1][2]. These differences preclude casual interchange in both synthetic chemistry workflows and biological assay contexts.

Quantitative Evidence Guide: Differentiating 1H-Purine, 6-(2-propynylthio)- from Closest Analogs


SAR-Defined Potency Window: Mono-Propynylthio vs. Di-Propynylthio Purines in Glioblastoma and Adenocarcinoma Cells

In a systematic study of propynylthio-substituted purines, compounds bearing two alkynylthio groups (e.g., 2,6-dipropynylthio-7-methylpurine) demonstrated IC₅₀ values of 0.07–4.08 µg/mL against human glioblastoma SNB-19, melanoma C-32, and adenocarcinoma MDA-MB-231 cell lines, whereas mono-propynylthio derivatives consistently exhibited substantially higher IC₅₀ values, with the SAR rule stating that 'compounds possessing two alkynylthio groups were more active than those possessing only one group' [1]. The target compound, as a mono-6-propynylthio purine, thus occupies a defined, lower-potency position in this SAR series.

Anticancer Structure-Activity Relationship Propynylthiopurine

Cytotoxicity Selectivity: Propynylthio Purines Exhibit Lower Toxicity to Normal Fibroblasts Relative to Cisplatin

The 2018 multisubstituted purine study evaluated all synthesized propynylthio and aminobutynylthio derivatives for cytotoxicity against normal human fibroblasts (HFF-1). The authors reported that 'all compounds were also tested for their cytotoxic activity against normal human fibroblasts (HFF-1)' and that the most active anticancer compounds acted 'selectively on glioblastoma SNB-19, melanoma C-32, and adenocarcinoma MDA-MB-231' [1]. Separately, the 2015 thiosubstituted purine study explicitly concluded that 'all studied thiopurines were less toxic than cisplatin' [2]. For the most potent compound in that series (2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine, 5b), EC₅₀ values against SBN-19 and C-32 were 5.00 and 7.58 µg/mL respectively—similar to cisplatin in potency but with demonstrably lower toxicity to normal cells.

Selective Cytotoxicity Normal Fibroblast Safety Cisplatin Benchmark

Synthetic Versatility: Terminal Alkyne Enables Quantitative Mannich Derivatization to Aminobutynylthio Libraries

The propynylthio group at the 6-position serves as a synthetic handle for Mannich-type aminomethylation reactions. In the 2018 Kowalska study, 6-propynylthio purines were quantitatively converted into 6-aminobutynylthio derivatives using pyrrolidine, piperidine, morpholine, and diethylamine as amine components, generating a focused library of 6- and 8-monoaminobutynylthio purines [1]. This transformation exploits the acidic terminal alkyne C–H, a feature absent in 6-alkylthio (e.g., 6-methylthio) and 6-arylthio purine analogs. The reaction proceeds under standard Mannich conditions (paraformaldehyde, amine, CuCl catalysis) with high conversion efficiency.

Click Chemistry Mannich Reaction Purine Derivatization

Antiviral Spectrum: Broad Activity Against Influenza A, B, and Oncornaviruses in Embryonated Eggs

The original 1981 synthesis paper by Ratsino et al. reported that 6-(2-propynylthio)purine was among several S-alkynyl purine derivatives that exhibited antiviral activity against both influenza A and influenza B viruses as well as oncornaviruses in chick embryo models [1]. While the publication does not provide discrete IC₅₀ or EC₅₀ values, it establishes a multi-virus antiviral breadth for this compound that is distinct from the more narrowly targeted anticancer profile of its di-substituted descendants.

Antiviral Influenza Oncornavirus

Procurement-Relevant Application Scenarios for 1H-Purine, 6-(2-propynylthio)- (CAS 79515-86-9)


Scaffold for Divergent Synthesis of Aminobutynylthio Purine Libraries via Mannich Chemistry

As demonstrated in Section 3 Evidence Item 3, the terminal alkyne of 1H-Purine, 6-(2-propynylthio)- is uniquely amenable to Mannich aminomethylation using a variety of secondary amines (pyrrolidine, piperidine, morpholine, diethylamine) [1]. Medicinal chemistry laboratories requiring a single starting material to generate a panel of 6-aminobutynylthio purine analogs for SAR studies can procure this compound as the obligatory precursor. Attempts to use 6-methylthiopurine or 6-mercaptopurine for the same purpose would fail due to the absence of the reactive terminal alkyne.

Moderate-Potency Control Compound for Propynylthio Purine Anticancer SAR Studies

The SAR data from Section 3 Evidence Item 1 establish that 6-mono-propynylthio purines occupy a lower-potency tier (IC₅₀ > 10 µg/mL) relative to 2,6-di-propynylthio purines (IC₅₀ = 0.07–4.08 µg/mL) against glioblastoma, melanoma, and adenocarcinoma cell lines [2]. Researchers designing dose-response experiments with di-substituted propynylthio purines can use CAS 79515-86-9 as a well-characterized, structurally matched negative control or baseline comparator, enabling clean interpretation of the contribution of the second propynylthio substituent.

Antiviral Lead Identification for Influenza and Oncornavirus Programs

The qualitative antiviral data from Section 3 Evidence Item 4 demonstrate that 6-(2-propynylthio)purine has in vivo activity against influenza A, influenza B, and oncornaviruses in chick embryo models [3]. Virology groups engaged in phenotypic antiviral screening against RNA viruses can procure this compound for confirmatory evaluation and for use as a starting scaffold in hit-to-lead optimization aimed at improving potency while retaining the broad antiviral spectrum.

Bioconjugation and Chemical Probe Development via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The terminal alkyne present in CAS 79515-86-9 makes it a compatible partner for CuAAC 'click' reactions with azide-functionalized fluorophores, affinity tags, or solid supports. Although not explicitly demonstrated in the cited literature for this specific compound, the established reactivity of the propynylthio alkyne in Mannich chemistry [1] confirms its chemical competence. Chemical biology groups needing a purine-core probe for target identification or pull-down experiments can procure this compound as the click-ready purine scaffold, an option not available with saturated-thioether purine analogs.

Quote Request

Request a Quote for 1H-Purine, 6-(2-propynylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.